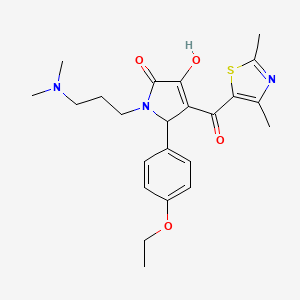

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

説明

特性

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-6-30-17-10-8-16(9-11-17)19-18(20(27)22-14(2)24-15(3)31-22)21(28)23(29)26(19)13-7-12-25(4)5/h8-11,19,28H,6-7,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUKCVAZCHWNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with various functional groups that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and pyrrole derivatives. The synthetic pathways often vary based on the desired modifications to enhance biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies suggest that compounds similar to this one may exhibit antiviral properties, particularly against coronaviruses. For instance, modifications to the thiazole moiety have been linked to enhanced inhibitory effects on viral proteases, which are crucial for viral replication. The structure-activity relationship (SAR) indicates that specific substitutions can significantly improve potency.

Antifungal Activity

The compound has shown promise in antifungal assays, particularly against strains of Candida. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.

The biological mechanisms by which this compound exerts its effects include:

- Inhibition of Viral Proteases : The thiazole and pyrrole components interact with viral enzymes, preventing replication.

- Disruption of Fungal Membrane Integrity : By inhibiting ergosterol synthesis, the compound compromises fungal cell membrane integrity.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Mechanism | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV Protease | Inhibition | |

| Antifungal | Candida albicans | Ergosterol inhibition |

Case Study: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against SARS-CoV proteases. The most potent derivative showed an IC50 value of 3.1 nM, highlighting the potential for development as a therapeutic agent against viral infections .

Case Study: Antifungal Properties

In antifungal assays, variants of this compound displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Candida albicans. These results suggest significant antifungal potential comparable to established treatments .

Structure-Activity Relationship (SAR)

Research indicates that specific structural features are crucial for the biological activity of this compound:

- Thiazole Moiety : Enhances binding affinity to target enzymes.

- Hydroxyl Group : May facilitate hydrogen bonding interactions with biological targets.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The following analogs share the pyrrol-2-one core but differ in substituents (Table 1):

Physical and Chemical Properties

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。